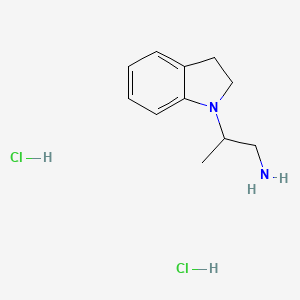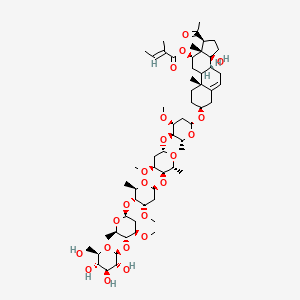
Hoodigoside I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hoodigoside I is an oxypregnane steroidal glycoside found abundantly in the plant Hoodia gordonii, which is native to the deserts of southwestern Africa. This compound is part of a group of glycosides that have been traditionally used for their appetite-suppressing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Hoodigoside I involves the extraction of Hoodia gordonii plant material. The plant is dried and powdered, followed by extraction using solvents such as methanol. The extract is then subjected to chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction processes. The dried plant material is processed in bulk, and solvents are used to extract the glycosides. Advanced chromatographic techniques are employed to purify this compound from other constituents. The use of ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) has been demonstrated to be effective in characterizing and authenticating this compound in commercial products .
Analyse Chemischer Reaktionen
Types of Reactions: Hoodigoside I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the gain of electrons or the removal of oxygen. Reduction reactions can convert this compound into its reduced forms.
Substitution: In these reactions, one functional group in this compound is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxypregnane derivatives .
Wissenschaftliche Forschungsanwendungen
Hoodigoside I has a wide range of scientific research applications:
Chemistry: Used as a reference compound in chromatographic studies to authenticate Hoodia gordonii extracts.
Biology: Studied for its potential appetite-suppressing effects and its role in metabolic pathways.
Medicine: Investigated for its potential use in weight management supplements and its effects on appetite regulation.
Industry: Utilized in the production of dietary supplements aimed at weight reduction.
Wirkmechanismus
The mechanism of action of Hoodigoside I involves its interaction with molecular targets in the body. It is believed to exert its appetite-suppressing effects by influencing the central nervous system. This compound may interact with receptors involved in hunger regulation, leading to reduced food intake. The exact molecular pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter release and receptor activity .
Vergleich Mit ähnlichen Verbindungen
Hoodigoside I is unique among oxypregnane glycosides due to its specific structure and biological activity. Similar compounds include:
- Hoodigoside M
- Hoodigoside O
- Calogenin
These compounds share structural similarities with this compound but may differ in their biological activities and potency. This compound is particularly noted for its strong appetite-suppressing effects compared to other glycosides .
Eigenschaften
IUPAC Name |
[(3S,8R,10R,12R,13S,14S,17S)-17-acetyl-14-hydroxy-3-[(2R,4S,5R,6R)-4-methoxy-5-[(2S,4S,5R,6R)-4-methoxy-5-[(2S,4S,5R,6R)-4-methoxy-5-[(2S,4R,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] (E)-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H96O22/c1-14-28(2)56(66)78-44-22-38-37(60(67)20-18-36(29(3)62)59(44,60)9)16-15-34-21-35(17-19-58(34,38)8)76-45-23-39(68-10)52(30(4)72-45)79-46-24-40(69-11)53(31(5)73-46)80-47-25-41(70-12)54(32(6)74-47)81-48-26-42(71-13)55(33(7)75-48)82-57-51(65)50(64)49(63)43(27-61)77-57/h14-15,30-33,35-55,57,61,63-65,67H,16-27H2,1-13H3/b28-14+/t30-,31-,32-,33-,35+,36-,37-,38?,39+,40+,41+,42-,43-,44-,45+,46+,47+,48+,49-,50+,51-,52-,53-,54-,55-,57+,58+,59+,60+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEPYEUIZNZLPO-VGPNSHIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2C(CC=C3C2(CCC(C3)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)OC)OC)OC)C)C9(C1(C(CC9)C(=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CC2[C@@H](CC=C3[C@@]2(CC[C@@H](C3)O[C@H]4C[C@@H]([C@@H]([C@H](O4)C)O[C@H]5C[C@@H]([C@@H]([C@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC)OC)OC)OC)C)[C@@]9([C@]1([C@H](CC9)C(=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H96O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1169.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
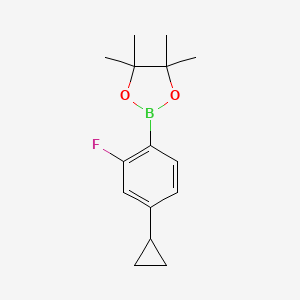
![(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2640648.png)
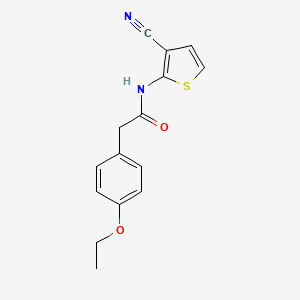
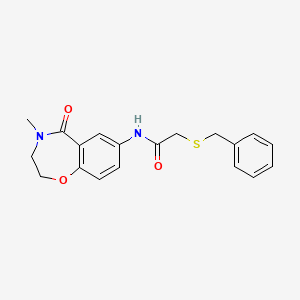
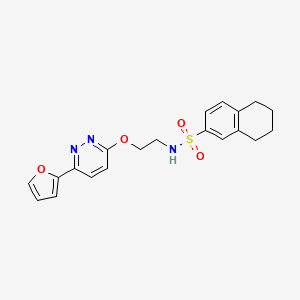
![METHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B2640654.png)
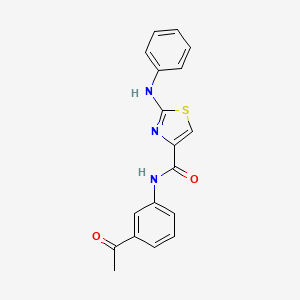
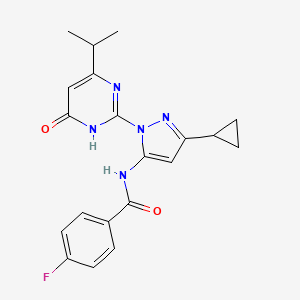
![N-(3-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2640660.png)
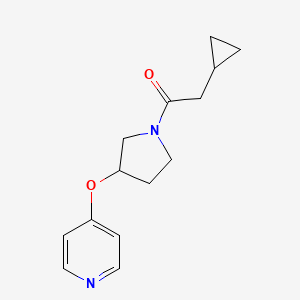
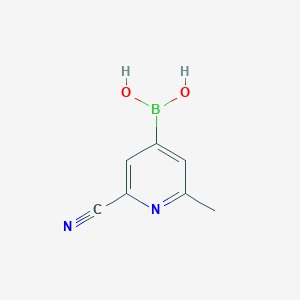
![tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate](/img/structure/B2640664.png)
![N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2640666.png)
